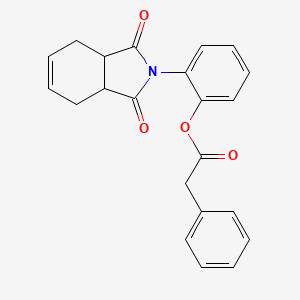
2-(1-ethylpentyl)-4,4,6-trimethyl-1,3-dioxane
Descripción general
Descripción
2-(1-ethylpentyl)-4,4,6-trimethyl-1,3-dioxane is a useful research compound. Its molecular formula is C14H28O2 and its molecular weight is 228.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 228.208930132 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Homopolymerization to High Molecular Weight Poly(Trimethylene Carbonate)
Researchers have synthesized 1,3-dioxan-2-one from 1,3-propanediol and di-ethyl carbonate, later polymerizing it by ring-opening polymerization to poly(trimethylene carbonate). This process, particularly bulk polymerization, achieved polymers with a molecular weight exceeding 100,000. The study highlights the potential of such compounds in creating biodegradable polymers with high molecular weight, which could be beneficial for various applications in medical devices, packaging, and more (Albertson & Sjöling, 1992).
Renewable Gasoline, Solvents, and Fuel Additives
Another study focused on the selective dehydration of 2,3-butanediol to a mixture of dioxolanes, including compounds similar to "2-(1-ethylpentyl)-4,4,6-trimethyl-1,3-dioxane". These dioxolanes showed potential as sustainable gasoline blending components, diesel oxygenates, and industrial solvents due to their high octane rating and lower water solubility compared to common gasoline oxygenates (Harvey, Merriman, & Quintana, 2016).
Synthesis and Derivatives of Dioxaborinanes
The synthesis of 2-ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane and its derivatives has been documented, showcasing applications in the field of organometallic chemistry. This research provides insights into the reactivity and potential uses of dioxaborinane derivatives in catalysis and materials science (Woods & Strong, 1967).
Polyol Chain Synthesis
Dioxane derivatives are used in convergent synthesis strategies, such as in the preparation of polyol chains for complex molecules like roflamycoin. This demonstrates the versatility of dioxane compounds in synthetic organic chemistry, particularly in constructing polyol segments (Rychnovsky, Fryszman, & Khire, 1999).
Adduct Formation with Ethyl 3,3-Difluoro-2-Methylpropenoate
Research involving the addition of cyclic ethers and acetals to ethyl 3,3-difluoro-2-methylpropenoate, where dioxane derivatives participate in free radical conditions, highlights their potential in creating unique chemical structures. This can be crucial for developing new materials and chemicals with specialized properties (Bumgardner & Burgess, 2000).
Propiedades
IUPAC Name |
2-heptan-3-yl-4,4,6-trimethyl-1,3-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-6-8-9-12(7-2)13-15-11(3)10-14(4,5)16-13/h11-13H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNZTHKVAQBLJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C1OC(CC(O1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(methylthio)phenyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4007516.png)
![3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 4-methylbenzoate](/img/structure/B4007520.png)
![N-[2-(2-ethylphenoxy)ethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4007524.png)
![4-[(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]benzoic acid](/img/structure/B4007540.png)
![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}anthra-9,10-quinone](/img/structure/B4007544.png)
![4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007545.png)
![4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime](/img/structure/B4007553.png)
![3-benzyl-1-[3-(1H-imidazol-1-yl)propyl]-2,5-pyrrolidinedione oxalate](/img/structure/B4007563.png)

![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 4-methylbenzoate](/img/structure/B4007582.png)
![methyl 4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B4007594.png)
![5-(3-chlorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4007595.png)

![N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007606.png)
